3-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide
Description
3-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide is a heterocyclic compound that contains both thiophene and oxadiazole rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-7(13)3-4-8-11-9(12-14-8)6-2-1-5-15-6/h1-2,5H,3-4H2,(H2,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJNQNZECNQGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amidoxime with a carboxylic acid derivative under basic conditions . The reaction conditions often include the use of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide at ambient temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminium hydride or borane can be employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or infections.
Materials Science: The compound can be utilized in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It can serve as a probe to study various biological processes due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 3-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide involves its interaction with specific molecular targets. For instance, derivatives of oxadiazole have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially providing therapeutic benefits in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-5-thiophen-2-yl-1,2,4-oxadiazole: A similar compound with a phenyl group instead of the propanamide moiety.
2-(1,2,4-Oxadiazol-5-yl)aniline: Another oxadiazole derivative with an aniline group.
Uniqueness
3-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide is unique due to its specific combination of the thiophene and oxadiazole rings with a propanamide group. This structure provides a distinct set of chemical properties and potential biological activities that can be leveraged in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
